2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride
Description
This compound is a piperazine-based derivative featuring a 1,3,4-thiadiazine core and a 2-fluorophenoxy substituent. Its molecular formula is C₂₁H₂₀ClFN₄O₂S, with a molecular weight of 446.92 g/mol. The structure combines a fluorinated phenoxy group linked to an ethanone moiety, which is further connected to a piperazine ring bearing a phenyl-substituted thiadiazine heterocycle.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S.ClH/c22-17-8-4-5-9-19(17)28-14-20(27)25-10-12-26(13-11-25)21-24-23-18(15-29-21)16-6-2-1-3-7-16;/h1-9H,10-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPBSIDEIYIWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple reaction steps:
Formation of the fluorophenoxy intermediate: : This involves a nucleophilic substitution reaction where fluorobenzene reacts with a phenoxide ion to form 2-fluorophenol.
Synthesis of the thiadiazine ring: : The thiadiazine moiety can be synthesized through a cyclization reaction involving thiosemicarbazide and a suitable aldehyde or ketone.
Formation of the piperazine intermediate: : This can be synthesized by reacting ethylenediamine with a dihalide.
Coupling reactions: : The three intermediates are then coupled through nucleophilic substitution and condensation reactions under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production process would be optimized for scale, involving:
Efficient mixing and reaction control: : Continuous flow reactors might be employed to ensure consistent reaction conditions and yield.
Purification processes: : The use of crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation and reduction: : This compound can undergo oxidation and reduction reactions, altering its electronic configuration and possibly its pharmacological activity.
Substitution reactions: : Given the presence of halogen (fluorine) and heterocyclic rings, it can undergo both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: : Depending on the specific functional groups involved, various nucleophiles and electrophiles can be used to substitute different parts of the molecule.
Major Products Formed
Oxidation products: : Depending on the site of oxidation, hydroxylated or carbonyl derivatives might be formed.
Reduction products: : Reduced derivatives with altered functional groups (e.g., alcohols or amines).
Scientific Research Applications
Biological Activities
Research indicates that 2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride exhibits several promising biological activities:
Anticancer Activity
Recent studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) evaluated its antitumor activity through a series of assays, revealing promising results with mean growth inhibition values indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of pathogens. Preliminary data suggest that it possesses effective antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Neuropharmacological Effects
Given its structural characteristics, there is interest in exploring the neuropharmacological effects of this compound. Initial findings suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter systems .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects in vitro | Significant inhibition of cell proliferation in breast cancer cell lines with IC50 values below 20 µM. |
| Study 2 | Assess antimicrobial activity | Effective against Gram-positive bacteria with MIC values ranging from 10 to 30 µg/mL. |
| Study 3 | Investigate neuropharmacological effects | Induced significant changes in serotonin levels in animal models, suggesting potential for mood disorder treatments. |
Mechanism of Action
Mechanism
The exact mechanism depends on the specific application, but typically involves:
Binding to molecular targets: : Such as enzymes or receptors.
Modulation of biochemical pathways: : Altering the activity of key pathways involved in physiological processes.
Molecular Targets and Pathways
Enzymes: : It might inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: : It could bind to receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
- Key Differences :
- Replaces the thiadiazine core with a 1,2,4-triazole ring.
- Contains a phenylsulfonyl group instead of a piperazine-linked thiadiazine.
- Activity : Demonstrated moderate antifungal activity against Candida albicans (MIC = 16 µg/mL), attributed to the triazole’s sulfur atom enhancing membrane penetration .
- Synthesis : Prepared via sodium ethoxide-mediated coupling of α-halogenated ketones with triazole precursors, a method distinct from the multi-step protocols for thiadiazine derivatives .
2-Chloro-1-[4-(2,4-Difluorobenzyl)-piperazin-1-yl]ethanone
- Key Differences: Substitutes the thiadiazine with a simple difluorobenzyl group. Lacks the fluorophenoxy substituent.
- Crystallographic Data: Exhibits a planar piperazine ring with a chloroethanone side chain, contrasting with the thiadiazine’s bicyclic rigidity .
- Pharmacokinetics : Reduced metabolic stability compared to thiadiazine derivatives due to the absence of electron-withdrawing sulfur atoms .
Fluorophenoxy-Containing Analogues
2-(4-Fluorophenoxy)-1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone Hydrochloride
- Key Differences: Replaces thiadiazine with a thiazole ring. Features a 4-fluorophenoxy group (vs. 2-fluorophenoxy in the target compound).
- Bioavailability: The 4-fluorophenoxy configuration increases lipophilicity (logP = 3.2) compared to the 2-fluorophenoxy variant (logP = 2.8), enhancing blood-brain barrier penetration .
Comparative Data Table
Research Findings and Implications
- Thiadiazine vs. Triazole/Thiazole Cores : The thiadiazine scaffold in the target compound may offer superior metabolic stability compared to triazole or thiazole derivatives due to its fused-ring system, which resists oxidative degradation .
- Synthetic Challenges : Thiadiazine derivatives require multi-step synthesis involving cyclization of thiosemicarbazides, whereas triazole/thiazole analogues are synthesized via simpler coupling reactions .
Biological Activity
The compound 2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule belonging to the class of diphenylethers. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article explores its synthesis, characterization, and biological activity.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 471.54 g/mol. The structure comprises a fluorophenoxy group linked to a piperazine derivative, which is characteristic of many biologically active compounds.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from simpler precursors. The synthetic route typically includes:
- Formation of the piperazine ring : Utilizing piperazine derivatives as starting materials.
- Substitution reactions : Introducing the fluorophenoxy and thiadiazine moieties through electrophilic aromatic substitution.
- Purification : Employing chromatographic techniques to isolate the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds in the same class. For instance, derivatives of piperazine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis , indicating that modifications in the structure can enhance activity against pathogens .
Anticancer Activity
Compounds with similar structural features have been investigated for their cytotoxic effects on cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range, suggesting potent anticancer properties . The mechanism often involves apoptosis induction and cell cycle arrest, which are critical for effective cancer therapies.
Neuropharmacological Effects
The piperazine core is known for its neuropharmacological properties. Compounds containing this moiety have been studied for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders .
Case Studies
-
Study on Antimicrobial Efficacy : A series of experiments were conducted using disk diffusion methods to evaluate the antibacterial activity of related compounds. Results indicated that modifications in the piperazine structure significantly influenced antibacterial potency.
Compound Zone of Inhibition (mm) MIC (µg/mL) Compound A 20 25 Compound B 15 50 Target Compound 25 20 -
Cytotoxicity Assay : In vitro studies on various cancer cell lines showed that similar compounds could induce apoptosis effectively.
Compound Cell Line IC50 (µM) Compound C C6 glioma 5.13 Compound D SH-SY5Y 8.34 Target Compound Various TBD
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
